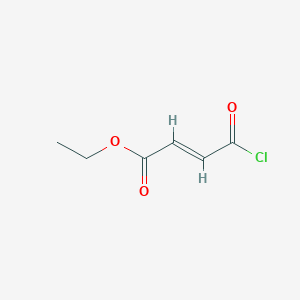
VitaminAacetate
概要
説明
Vitamin A acetate, also known as retinyl acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is widely used in dietary supplements and fortified foods due to its stability and bioavailability. Vitamin A is essential for various biological functions, including vision, immune function, and cellular communication .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of vitamin A acetate involves several steps. One common method includes the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to form an intermediate, C6 phosphate. This intermediate undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to produce vitamin A acetate .
Industrial Production Methods: Industrial production of vitamin A acetate typically involves large-scale chemical synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of environmentally friendly methods and the reduction of waste are also important considerations in industrial production .
化学反応の分析
Types of Reactions: Vitamin A acetate undergoes various chemical reactions, including oxidation, reduction, and polymerization. It is particularly susceptible to oxidation due to its conjugated double bonds and ester functional group .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce vitamin A acetate to retinol.
Polymerization: Under heat and light, vitamin A acetate can undergo polymerization, forming biologically inactive products.
Major Products: The major products formed from these reactions include dimers, retinol, and various polymerized compounds .
科学的研究の応用
Vitamin A acetate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study esterification and oxidation reactions.
Biology: Vitamin A acetate is crucial in studies related to vision, immune function, and cellular differentiation.
Medicine: It is used in the treatment of vitamin A deficiency and in formulations for skin health.
Industry: Vitamin A acetate is added to animal feed and food products to ensure adequate vitamin A intake
作用機序
Vitamin A acetate exerts its effects through its conversion to retinol and retinoic acid. Retinoic acid binds to nuclear receptors, regulating gene transcription and influencing various biological processes such as vision, immune response, and cellular growth . In the retina, retinol is converted to 11-cis-retinal, which is essential for the transduction of light into neural signals necessary for vision .
類似化合物との比較
Compared to other retinoids, vitamin A acetate is more stable and has a longer shelf life, making it suitable for use in supplements and fortified foods . Similar compounds include:
Retinol: The alcohol form of vitamin A, less stable than vitamin A acetate.
Retinal: The aldehyde form, crucial for vision.
Retinoic Acid: The acid form, involved in gene transcription and cellular differentiation.
Vitamin A acetate’s stability and bioavailability make it unique among retinoids, providing a reliable source of vitamin A in various applications.
特性
IUPAC Name |
[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12-,17-9-,18-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-AAROXGBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]borinic acid](/img/structure/B7909331.png)


![N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7909349.png)
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B7909368.png)
![(2S)-2-[[(E)-3-(9H-fluoren-9-ylmethoxy)-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid](/img/structure/B7909372.png)

![D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7909389.png)

![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)

